4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C₁₃H₁₃BrN₂O₂ and a molecular weight of 309.16 g/mol. It features a pyrrole ring substituted at the 2-position with a carboxamide group and at the 4-position with a bromine atom. The compound is notable for its structural complexity, which includes a hydroxymethyl group attached to a phenyl ring, contributing to its potential biological activities and applications in medicinal chemistry .
The chemical reactivity of 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can be influenced by the presence of the bromine atom and the carboxamide functional group. Key reactions may include:
Preliminary studies suggest that 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide exhibits various biological activities, including:
The synthesis of 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide typically involves several steps:
4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has potential applications in various fields:
Interaction studies of 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide have focused on its binding affinity with biological targets such as enzymes and receptors. These studies aim to elucidate its mechanism of action and therapeutic potential. Notably, its interactions with specific enzyme systems may reveal insights into its anti-inflammatory and antimicrobial properties.
Several compounds share structural similarities with 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-bromo-N-[4-hydroxyphenyl]methyl-N-methyl-1H-pyrrole-2-carboxamide | Similar pyrrole structure; different hydroxyl position | Potentially different biological activity due to structural variation |
| N-(2-hydroxyphenyl)-N-methylpyrrole-2-carboxamide | Lacks bromination; simpler structure | May exhibit different reactivity profiles |
| 1-methylpyrrole-2-carboxylic acid | No aromatic substitution; simpler carboxylic acid | Provides insights into basic pyrrole chemistry |
These compounds highlight the uniqueness of 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide through its specific substitutions and potential biological activities .